[S(R)]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a combination of phosphine and sulfinamide functional groups, which contribute to its reactivity and versatility in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 2-(dicyclohexylphosphino)phenylboronic acid with a suitable electrophile to form the corresponding phosphine derivative. This intermediate is then reacted with a sulfinamide precursor under controlled conditions to yield the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for large-scale reactions. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the sulfinamide group to the corresponding amine.
Substitution: The phosphine group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Scientific Research Applications
[S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It is used in the synthesis of advanced materials and specialty chemicals, contributing to innovations in material science and industrial processes.
Mechanism of Action
The mechanism of action of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide involves its interaction with specific molecular targets and pathways. The phosphine group can coordinate with metal centers, influencing catalytic activity and reaction pathways. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity. These interactions are crucial for the compound’s effectiveness in various applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphine-sulfinamide derivatives and related organophosphorus compounds. Examples include:
Phosphine oxides: Compounds with a phosphine oxide group instead of a phosphine group.
Sulfonamides: Compounds with a sulfonamide group instead of a sulfinamide group.
Uniqueness
The uniqueness of [S®]-N-[(S)-[2-(Dicyclohexylphosphino)phenyl]phenylmethyl]-2-methyl-2-propanesulfinamide lies in its combination of phosphine and sulfinamide functional groups, which provide a versatile platform for chemical reactions and interactions. This dual functionality makes it a valuable tool in both synthetic chemistry and scientific research, offering advantages over simpler compounds with only one functional group.
Properties
IUPAC Name |
(R)-N-[(S)-(2-dicyclohexylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42NOPS/c1-29(2,3)33(31)30-28(23-15-7-4-8-16-23)26-21-13-14-22-27(26)32(24-17-9-5-10-18-24)25-19-11-6-12-20-25/h4,7-8,13-16,21-22,24-25,28,30H,5-6,9-12,17-20H2,1-3H3/t28-,33+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTFAEDQOSFDCK-QPQHGXMVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@@H](C1=CC=CC=C1)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42NOPS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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